molecular formula C4H2N4O2 B1349235 3-Nitro-1H-pyrazole-4-carbonitrile CAS No. 39205-87-3

3-Nitro-1H-pyrazole-4-carbonitrile

Cat. No.: B1349235
CAS No.: 39205-87-3
M. Wt: 138.08 g/mol
InChI Key: BHWGVDFLAUBWLA-UHFFFAOYSA-N
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Description

3-Nitro-1H-pyrazole-4-carbonitrile is a heterocyclic compound with the molecular formula C4H2N4O2 It is a derivative of pyrazole, characterized by the presence of a nitro group at the 3-position and a cyano group at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Nitro-1H-pyrazole-4-carbonitrile can be synthesized through various methods. One common approach involves the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration using a catalytic amount of orthophosphoric acid . Another method includes the cine-substitution reaction of 1,3-dinitro-1H-pyrazole-4-carbonitrile by the action of N-azoles .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: The products formed depend on the nucleophile used.

    Radical-Mediated Reactions:

Mechanism of Action

The mechanism of action of 3-nitro-1H-pyrazole-4-carbonitrile involves its ability to undergo nucleophilic substitution and radical-mediated reactions. The nitro group in the pyrazole ring exerts a significant directing and activating effect on these reactions, facilitating the formation of new functional groups and compounds . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-1H-pyrazole-4-carbonitrile is unique due to the presence of both nitro and cyano groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo cine-substitution and radical-mediated reactions distinguishes it from other pyrazole derivatives .

Properties

IUPAC Name

5-nitro-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N4O2/c5-1-3-2-6-7-4(3)8(9)10/h2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWGVDFLAUBWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361600
Record name 3-Nitro-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39205-87-3
Record name 3-Nitro-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nitro-1H-pyrazole-4-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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